Modipafant is classified as a synthetic organic compound, specifically a platelet-activating factor receptor antagonist. Its molecular formula is C34H29ClN6O3, and it has been identified under the CAS registry number 122957-06-6. The drug has been primarily studied for its efficacy in modulating inflammatory processes related to platelet activation and other immune responses .
The synthesis of Modipafant involves several steps that focus on constructing its complex molecular structure. While specific synthetic routes are proprietary, general methods for synthesizing similar compounds typically include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.
Modipafant's structure is characterized by a complex arrangement of atoms that confer its biological activity. The key features of its molecular structure include:
The three-dimensional conformation of Modipafant is crucial for its interaction with biological targets, which can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
Modipafant undergoes various chemical reactions during its synthesis and when interacting with biological systems:
Understanding these reactions is essential for predicting the drug's behavior in biological systems and optimizing its therapeutic efficacy.
Modipafant exerts its pharmacological effects primarily through antagonism of the platelet-activating factor receptor. The mechanism can be summarized as follows:
Modipafant possesses several notable physical and chemical properties:
These properties are critical for formulation development and understanding how Modipafant behaves in biological systems.
Modipafant has significant potential applications in scientific research and clinical settings:
Modipafant originated in the early 1990s as the pharmacologically active (+)-enantiomer of the racemic PAF antagonist UK-74,505, developed by Pfizer Ltd. [3] [10]. Early studies characterized it as a highly selective competitive antagonist of PAF (platelet-activating factor, 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine), a potent phospholipid mediator implicated in inflammatory cascades. Initial preclinical investigations demonstrated its binding affinity for the PAF receptor (PAF-R) was approximately double that of the racemic parent compound, establishing superior intrinsic potency [10]. The first clinical evaluation occurred in a 1995 randomized controlled trial involving 120 asthma patients, where it was administered orally at 50mg twice daily for 28 days. Despite sound mechanistic rationale, this trial demonstrated no significant clinical benefit over placebo in respiratory parameters, temporarily diminishing interest in its anti-inflammatory applications [3].
Table 1: Key Developmental Milestones for Modipafant
Year | Event | Significance |
---|---|---|
1993 | Preclinical characterization of UK-74,505 | Established racemic precursor activity |
1995 | Clinical asthma trial published | Demonstrated safety but lack of efficacy in asthma |
2020s | Investigation in dengue fever (NCT02569827) | Repurposing for antiviral applications |
Modipafant (C₃₄H₂₉ClN₆O₃; MW 605.09 g/mol) belongs to the imidazo[4,5-c]pyridine class of heterocyclic compounds, featuring a chiral dihydropyridine core critical for target engagement [5] [10]. Its three-dimensional configuration includes a stereospecific carbon at position 4 of the dihydropyridine ring, with the (R)-enantiomer exhibiting the dominant biological activity. The structure integrates multiple pharmacophores: a chlorophenyl moiety enhancing membrane interaction, a carboxylate ester improving bioavailability, and the imidazopyridine system enabling precise receptor complementarity.
Structurally analogous compounds reveal key activity relationships:
Table 2: Structural and Functional Analogues in Targeted Therapeutics
Compound | Core Structure | Primary Target | Therapeutic Area |
---|---|---|---|
Modipafant | Imidazopyridine-dihydropyridine | PAF Receptor | Inflammation/Viral infection |
WEB 2086 | Benzodiazepine | PAF Receptor | Inflammation |
Abidor (Umifenovir) | Indole-carbohydrate | Viral fusion proteins | Broad-spectrum antiviral |
Lenacapavir | Sulfonylamide-polycycle | HIV-1 capsid protein | HIV infection |
Modipafant’s contemporary research significance stems from two converging factors: the elucidation of PAF’s role in viral pathogenesis and the urgent need for treatments against emerging arboviruses. PAF receptors are expressed on immune cells and vascular endothelium, and PAF signaling potentiates inflammatory responses to viral components. Research demonstrates that dengue virus nonstructural protein 1 (NS1) directly enhances PAF receptor signaling, triggering endothelial hyperpermeability and vascular leak – the hallmark of severe dengue [2]. This mechanistic synergy underpinned the rationale for the clinical trial NCT02569827, investigating modipafant or celgosivir in adult dengue patients in Singapore [5] [8].
The compound addresses critical gaps in:
Current research extends beyond dengue to explore modipafant’s potential in coronavirus pathologies, where PAF-mediated inflammation contributes to acute lung injury. The compound exemplifies the strategic shift from pathogen-targeted monotherapies toward host-factored interventions addressing the pathophysiological sequelae of infection.
Table 3: Current Clinical Research Landscape for Modipafant
Identifier/Phase | Indication | Intervention | Status | Primary Focus |
---|---|---|---|---|
NCT02569827 (Phase I/II) | Uncomplicated dengue fever | Modipafant vs. celgosivir | Withdrawn* | Viral clearance, vascular stability |
Withdrawn prior to enrollment completion; data unpublished as of 2025 [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7